molecular formula C13H18ClN3O B1361036 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one CAS No. 886363-81-1

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one

Cat. No. B1361036
M. Wt: 267.75 g/mol
InChI Key: HEPZQQJHMHCTRB-UHFFFAOYSA-N
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Description

“3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one” is a complex organic compound. It contains an aminopiperidine group, which is a type of secondary amine, and a chloropyridine group, which is a type of halogenated aromatic compound.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-aminopiperidine derivative with a 6-chloropyridine derivative. The exact conditions and reagents would depend on the specific synthetic route chosen.



Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. The presence of these rings may confer certain chemical properties to the molecule, such as basicity due to the nitrogen atoms.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and ketone functional groups, as well as the chloro substituent on the pyridine ring. These groups could potentially undergo a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research has explored the synthesis of related compounds, such as 3-(pyridin-3-yloxyl)-1,2-epoxypropane, indicating a focus on exploring diverse synthetic routes and modifications of similar structures (Hon, 2013).

  • Structural and Spectroscopic Analysis : Investigations include the molecular structure and spectroscopic analysis of similar compounds, providing insights into their chemical properties and potential applications (Sivakumar et al., 2021).

Biological and Pharmacological Studies

  • Antimicrobial and Antifungal Effects : Certain derivatives, such as triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl moiety, have been examined for their antibacterial and insecticidal activities, suggesting potential biological applications (Holla et al., 2006).

  • Inhibitor Properties : Various studies have focused on the inhibitor properties of similar compounds, such as IκB kinase-β inhibitors, revealing their potential use in targeting specific biological pathways (Latli et al., 2016).

Chemical and Material Science Applications

  • Molecular Docking and Synthesis for Receptor Studies : Synthesis of benzo[b]thiophen derivatives with related structural features and their docking studies on serotonin receptors indicate applications in material science and drug development (Pessoa‐Mahana et al., 2012).

  • Supramolecular Structures : Research into the supramolecular structures of related compounds, such as 3-(2-amino-6-chloropyrimidin-4-yl) derivatives, contributes to the understanding of molecular packing and base pairing, which is crucial in nucleic acid structures and their functions (Cheng et al., 2011).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

The potential applications and future directions for this compound would depend on its biological activity, which is currently unknown. If it does have biological activity, it could potentially be developed into a pharmaceutical drug.


properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-13-2-1-10(9-16-13)12(18)5-8-17-6-3-11(15)4-7-17/h1-2,9,11H,3-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPZQQJHMHCTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649608
Record name 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one

CAS RN

886363-81-1
Record name 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-81-1
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